molecular formula C16H14O B090356 2-Benzyl-indan-1-one CAS No. 16307-30-5

2-Benzyl-indan-1-one

Cat. No.: B090356
CAS No.: 16307-30-5
M. Wt: 222.28 g/mol
InChI Key: AKAKCEPCLVSYHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Benzyl-indan-1-one, also known as this compound, is a useful research compound. Its molecular formula is C16H14O and its molecular weight is 222.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 131003. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Indenes - Indans - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

16307-30-5

Molecular Formula

C16H14O

Molecular Weight

222.28 g/mol

IUPAC Name

2-benzyl-2,3-dihydroinden-1-one

InChI

InChI=1S/C16H14O/c17-16-14(10-12-6-2-1-3-7-12)11-13-8-4-5-9-15(13)16/h1-9,14H,10-11H2

InChI Key

AKAKCEPCLVSYHK-UHFFFAOYSA-N

SMILES

C1C(C(=O)C2=CC=CC=C21)CC3=CC=CC=C3

Canonical SMILES

C1C(C(=O)C2=CC=CC=C21)CC3=CC=CC=C3

16307-30-5

Synonyms

2-benzyl-1-indanone
7-(cyclohexylmethoxy)-2-(3-hydroxybenzyl)-2,3-dihydro-1H-inden-1-one
7-(cyclohexylmethoxy)-2-(4-hydroxybenzyl)-2,3-dihydro-1H-inden-1-one

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-Benzylideneindan-1-one (6.0 g) was hydrogenated in 100 ml of ethanol using 0.1 g of 10% palladium on carbon as catalyst at room temperature. The catalyst was removed by filtration, and the filtrate was evaporated to dryness.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

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